Potassium 4-bromo-2,6-xylenolate
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Overview
Description
Potassium 4-bromo-2,6-xylenolate is an organometallic compound with the molecular formula C8H8BrKO. It is a potassium salt of 4-bromo-2,6-xylenol, a derivative of xylenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-bromo-2,6-xylenolate can be synthesized through the reaction of 4-bromo-2,6-xylenol with potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction typically involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol by KOH, resulting in the formation of the potassium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine atom can be reduced or the aromatic ring can be oxidized.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of 4-bromo-2,6-xylenolate, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the aromatic ring, such as quinones or carboxylic acids.
Scientific Research Applications
Potassium 4-bromo-2,6-xylenolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of potassium 4-bromo-2,6-xylenolate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the aromatic ring can undergo redox transformations.
Comparison with Similar Compounds
Potassium 4-chloro-2,6-xylenolate: Similar in structure but with a chlorine atom instead of bromine.
Potassium 4-fluoro-2,6-xylenolate: Contains a fluorine atom instead of bromine.
Potassium 4-iodo-2,6-xylenolate: Contains an iodine atom instead of bromine.
Uniqueness: Potassium 4-bromo-2,6-xylenolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research .
Properties
CAS No. |
85712-09-0 |
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Molecular Formula |
C8H8BrKO |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
potassium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI Key |
POYJOQSEOCBBNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)Br.[K+] |
Origin of Product |
United States |
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